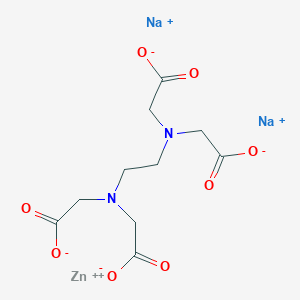
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide (DMPEB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenethylamine family of compounds, which are known to have a wide range of biological effects. DMPEB has been shown to have a number of interesting properties, including its ability to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes.
Mécanisme D'action
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide exerts its effects on the brain by acting as an agonist of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in a variety of intracellular signaling pathways. When 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide binds to the receptor, it triggers a cascade of events that ultimately leads to changes in the activity of neurons in the brain.
Biochemical and physiological effects:
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the activity of certain types of neurons in the brain, which can lead to changes in mood and cognition. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. For example, it can be difficult to obtain high-quality crystals of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide, which can make it challenging to perform certain types of experiments.
Orientations Futures
There are a number of interesting future directions for research on 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide. For example, it could be used to investigate the role of the serotonin 5-HT2A receptor in a variety of psychological processes, such as memory formation and social behavior. It could also be used to investigate the potential therapeutic applications of compounds that target this receptor, such as in the treatment of depression, anxiety, and other psychiatric disorders. Finally, it could be used to investigate the potential use of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a tool for studying the structure and function of the serotonin 5-HT2A receptor.
Méthodes De Synthèse
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a variety of different methods, but one of the most commonly used involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of interesting effects on the brain, including its ability to modulate the activity of the serotonin 5-HT2A receptor. This receptor is known to play a key role in a variety of psychological processes, including mood regulation, perception, and cognition.
Propriétés
Nom du produit |
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21NO4S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-16(22-4)17(11-15(12)21-3)23(19,20)18-13(2)14-8-6-5-7-9-14/h5-11,13,18H,1-4H3 |
Clé InChI |
GZTWBLMBEFCEON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)







![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)


